

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-formylindole-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Methyl 3-formylindole-6-carboxylate
Cat. No.:	B139831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **methyl 3-formylindole-6-carboxylate**, a key intermediate in the synthesis of various biologically active molecules. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.

Spectroscopic Data

A comprehensive analysis of the spectroscopic data for **methyl 3-formylindole-6-carboxylate** is crucial for its unambiguous identification and quality control. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on available information and chemical principles.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	s	1H	-CHO
~8.3	s	1H	H-2
~8.2	d	1H	H-7
~7.8	dd	1H	H-5
~7.7	d	1H	H-4
~3.9	s	3H	-OCH ₃
~8.5-9.5	br s	1H	N-H

Note: Predicted values are based on standard chemical shift tables and analysis of similar indole structures. The broad singlet for the N-H proton may vary in chemical shift and appearance depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~185	-CHO
~167	-COOCH ₃
~138	C-7a
~137	C-2
~131	C-6
~125	C-3a
~123	C-5
~121	C-4
~118	C-3
~112	C-7
~52	-OCH ₃

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data (Expected)

Wavenumber (cm ⁻¹)	Functional Group
~3300-3400	N-H stretch
~2820, ~2720	C-H stretch (aldehyde)
~1710-1730	C=O stretch (ester)
~1670-1690	C=O stretch (aldehyde)
~1600-1450	C=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
203.05	[M] ⁺ (Exact Mass)

Experimental Protocols

The following section details a representative synthetic protocol for the preparation of **methyl 3-formylindole-6-carboxylate**. This method is based on established organic synthesis principles.

Synthesis of **Methyl 3-formylindole-6-carboxylate**

A common route to synthesize **methyl 3-formylindole-6-carboxylate** involves the Vilsmeier-Haack formylation of a suitable indole precursor.

Reaction Scheme:

Materials:

- Methyl indole-6-carboxylate
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

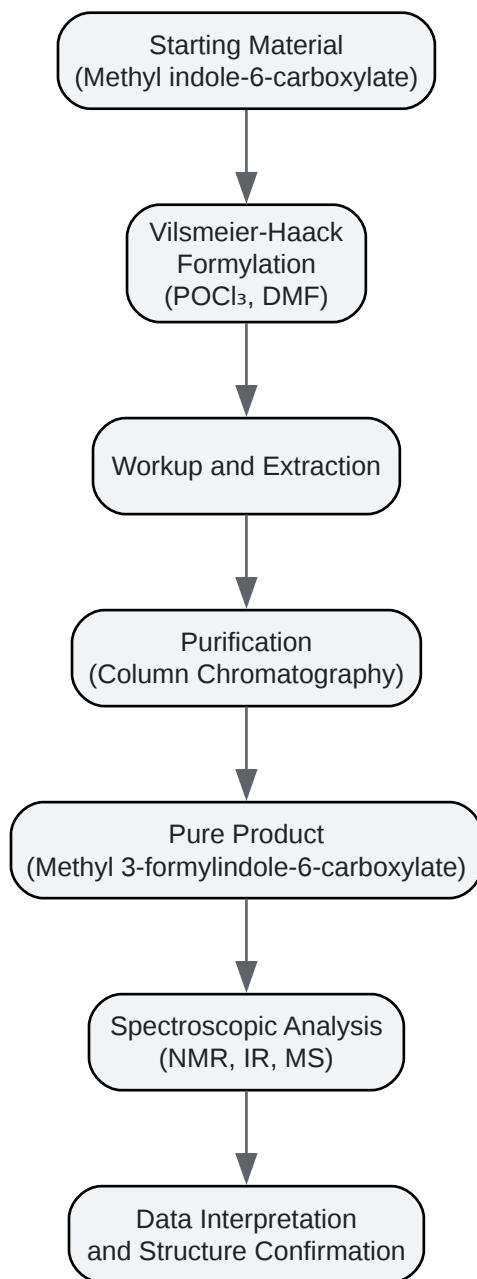
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
- Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
- A solution of methyl indole-6-carboxylate in dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0 °C.
- The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure **methyl 3-formylindole-6-carboxylate**.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Diagram 1: General Workflow for Synthesis and Characterization



[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-formylindole-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139831#spectroscopic-data-of-methyl-3-formylindole-6-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com